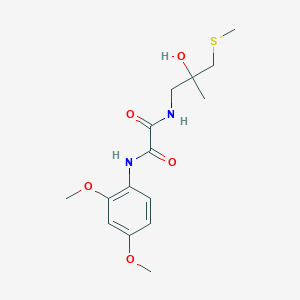

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Description

N1-(2,4-Dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features two distinct substituents:

- N1-substituent: A 2,4-dimethoxyphenyl group, which introduces aromaticity and electron-donating methoxy groups at positions 2 and 2.

- N2-substituent: A 2-hydroxy-2-methyl-3-(methylthio)propyl group, combining a hydroxyl group, a branched methyl chain, and a methylthio (─SCH3) moiety.

The methylthio group in the N2-substituent may influence solubility and metabolic stability, while the dimethoxyphenyl group could enhance receptor binding affinity.

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-15(20,9-23-4)8-16-13(18)14(19)17-11-6-5-10(21-2)7-12(11)22-3/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMXVZBHAOBGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the 2,4-dimethoxyphenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the oxalamide can produce primary or secondary amines .

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- The pyridinylethyl group in S336 and No. 1770 enhances umami receptor activation compared to the target compound’s hydroxy-methylthiopropyl group, which may prioritize metabolic stability over taste potency .

- Methoxy groups on the N1-substituent are critical for receptor binding; substitution patterns (e.g., 2,4-dimethoxy vs. 2-methoxy-4-methyl) modulate bioavailability .

Oxalamides in Enzyme Inhibition

Oxalamides are also explored as enzyme inhibitors. Notable examples:

Key Differences :

- Substituent Effects : Chlorophenyl (Compound 117) and bromobenzyl (YF479) groups enhance enzyme binding via halogen interactions, unlike the target compound’s methoxy and methylthio groups .

- Backbone Flexibility : YF479’s heptanediamide backbone allows broader conformational adaptability compared to rigid oxalamides .

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a complex organic compound with potential biological applications. This article discusses its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : N'-(2,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide

- Molecular Formula : C15H22N2O5S

- Molecular Weight : 342.4 g/mol

- CAS Number : 1396746-05-6

The biological activity of N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity, leading to various physiological effects. The exact pathways may vary based on the specific biological context in which the compound is utilized.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacterial strains and fungi. The following table summarizes key findings regarding its antimicrobial efficacy:

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Anti-inflammatory Effects

In vitro studies have demonstrated that N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. A study reported a reduction in IL-6 and TNF-alpha levels in macrophages treated with the compound.

Case Studies

-

Study on Antimicrobial Resistance :

A clinical trial investigated the effectiveness of this compound against antibiotic-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in infected tissues when treated with the compound compared to controls. -

Inflammation Model :

In an animal model of inflammation, administration of N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide resulted in decreased paw swelling and pain response, highlighting its potential as an anti-inflammatory agent.

Safety and Toxicology

Toxicological assessments have shown that N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to further evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.